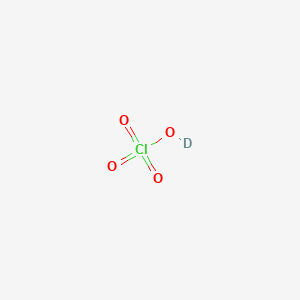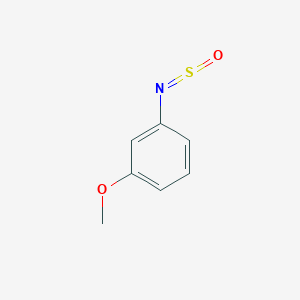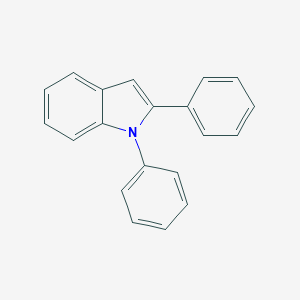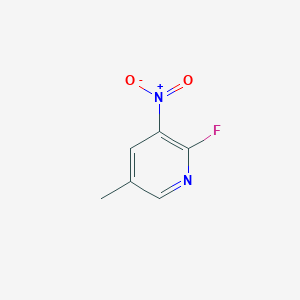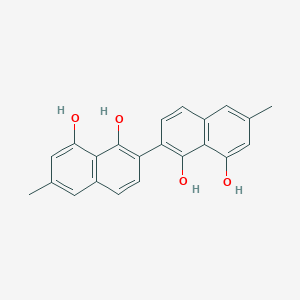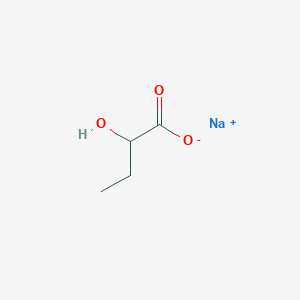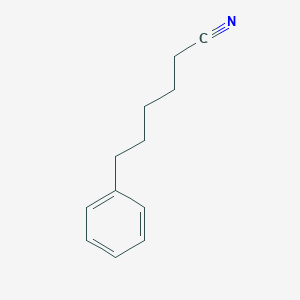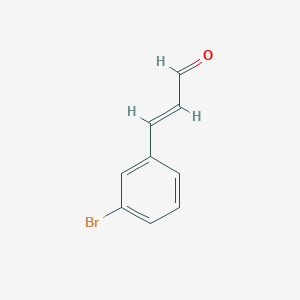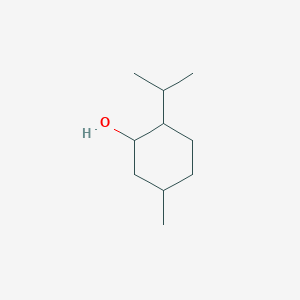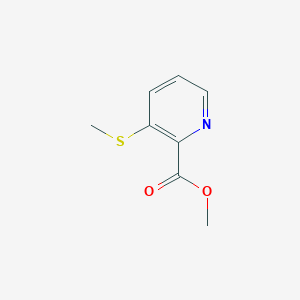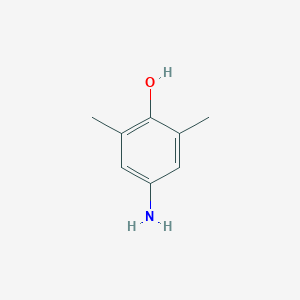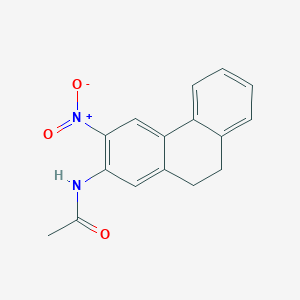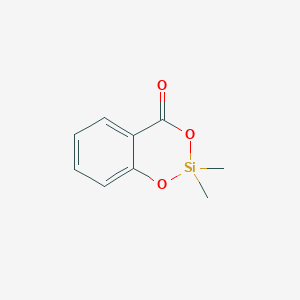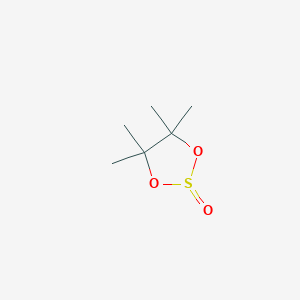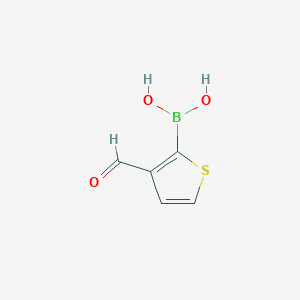
(3-formylthiophen-2-yl)boronic Acid
Overview
Description
(3-formylthiophen-2-yl)boronic acid is a boronic acid derivative that is known for its planar molecular structure. The formyl group in this compound is coplanar with the benzene ring, which does not significantly distort the ring's structure. However, the formyl group has a strong influence on the crystal packing of the compound. The boronic acid group exhibits typical geometry, and in the crystal structure, molecules are linked by O-H...O hydrogen bonds .
Synthesis Analysis
Boronic acids, in general, are versatile building blocks for constructing complex molecular architectures. They can be used to synthesize macrocycles, cages, dendritic structures, rotaxanes, and polymers through reversible condensation reactions. These reactions can be carried out in one-pot from simple starting materials, indicating the potential for (3-formylthiophen-2-yl)boronic acid to be used in similar synthetic applications .
Molecular Structure Analysis
The molecular structure of (3-formylthiophen-2-yl)boronic acid is characterized by typical bond lengths and angles. The planarity of the molecule and the typical geometry of the boronic acid group are notable features. The influence of the formyl group on the crystal packing suggests that intermolecular interactions are significant in determining the solid-state structure of this compound .
Chemical Reactions Analysis
While specific reactions of (3-formylthiophen-2-yl)boronic acid are not detailed in the provided papers, boronic acids are known to participate in various chemical reactions. For example, tris(pentafluorophenyl)borane, a related boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can also catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation . Similarly, boronic acid has been used to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, indicating that (3-formylthiophen-2-yl)boronic acid could potentially be used in analogous catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be explored through spectroscopic and quantum chemical calculations. For instance, 3-Chlorophenyl boronic acid has been characterized using Fourier transform infrared, Raman, and ultraviolet-visible techniques. Quantum chemical calculations can provide insights into the molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering. Additionally, molecular electrostatic potential calculations can predict reactive sites for electrophilic attack, which could be relevant for understanding the reactivity of (3-formylthiophen-2-yl)boronic acid .
Scientific Research Applications
Application in Reaction with Hydantoin
(Gwynne et al., 2010) explored the reaction of hydantoin with (formylphenyl)boronic acids. Specifically, the use of (3-formylthiophen-2-yl)boronic acid was attempted but resulted in a product where the boronic acid group was cleaved.
Fluorescence Probe Development
(Selvaraj et al., 2019) synthesized a new boronic acid derivative for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions. This demonstrates the potential for (3-formylthiophen-2-yl)boronic acid derivatives in sensor development.
Radiotherapy Agents
(Francesconi & Treher, 1990) discuss boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, highlighting their use in labeling biologically active compounds for radiotherapy.
Catalytic Applications
(Erker, 2005) reviews the use of boronic acids, including derivatives like (3-formylthiophen-2-yl)boronic acid, in various catalytic reactions, including hydrometallation, alkylations, and aldol-type reactions.
Suzuki-Miyaura Coupling
(Hergert et al., 2018) describe a technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, employing (3-formylthiophen-2-yl)boronic acid in a Suzuki-Miyaura coupling reaction.
Enantioselective Aza-Michael Additions
(Hashimoto et al., 2015) demonstrate the use of boronic acid in catalyzing aza-Michael additions of hydroxamic acid, a reaction potentially applicable to (3-formylthiophen-2-yl)boronic acid derivatives.
Thioesters Synthesis
(Deryagina et al., 1971) obtained thioesters of thienylacrylic acid through condensation reactions involving 2-formylthiophene, which could be extrapolated to include (3-formylthiophen-2-yl)boronic acid.
Sensing Applications
(Huang et al., 2012) review the progress of boronic acid sensors for various biological and chemical applications, including its use in fluorescent chemosensors.
Fast Suzuki-Miyaura Coupling Reactions
(Kinzel et al., 2010) discuss a precatalyst enabling fast Suzuki-Miyaura reactions with boronic acids, applicable to (3-formylthiophen-2-yl)boronic acid.
Biomedical Applications
(Cambre & Sumerlin, 2011) highlight the use of boronic acid-containing polymers in various biomedical applications, relevant to derivatives of (3-formylthiophen-2-yl)boronic acid.
Glucose Sensing
(Das et al., 2011) developed a boronic acid-bonded conducting polymer for glucose detection, showcasing the potential for (3-formylthiophen-2-yl)boronic acid in similar applications.
Safety And Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, boron-containing compounds are usually considered as non-toxic . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs shortly .
properties
IUPAC Name |
(3-formylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMHAHVUFTVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378454 | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-formylthiophen-2-yl)boronic Acid | |
CAS RN |
17303-83-2 | |
| Record name | 3-Formyl-2-thiopheneboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



